BOC-1,2-TRANS-ACHEC-OH
Description
BOC-1,2-TRANS-ACHEC-OH, chemically known as (1R,2R)-2-(t-Butyloxycarbonyl)aminocyclohexylcarboxylic acid, is a non-natural amino acid derivative. iris-biotech.de Its growing importance in scientific research is underscored by its application in the synthesis of a wide array of organic molecules and its role as an intermediate in the development of new pharmaceutical agents. chemimpex.com
The primary role of this compound in organic synthesis lies in its function as a protected amino acid. The tert-butyloxycarbonyl (BOC) group serves as a temporary shield for the amino functional group, preventing it from participating in unwanted side reactions during a multi-step synthesis. wikipedia.org This protecting group is stable under many reaction conditions but can be easily removed with a weak acid, such as trifluoroacetic acid (TFA), when desired. wikipedia.org This controlled reactivity is crucial in complex synthetic pathways, particularly in peptide synthesis where a precise sequence of amino acid coupling is required. nih.gov
In pharmaceutical science, this compound serves as a vital intermediate for creating novel drugs with potentially enhanced efficacy and reduced side effects. chemimpex.com The incorporation of the aminocyclohexanecarboxylic acid scaffold can influence the pharmacological properties of a molecule, such as its binding affinity to biological targets and its metabolic stability.
Key Properties of this compound:
| Property | Value |
| Synonyms | This compound, (1R,2R)-Boc-2-aminocyclohexane carboxylic acid |
| CAS Number | 865689-24-3 chemimpex.com |
| Molecular Formula | C12H19NO4 cookechem.com |
| Molecular Weight | 241.28 g/mol cookechem.com |
| Appearance | White crystalline powder chemimpex.com |
| Melting Point | 121 - 126 °C chemimpex.com |
The structure of this compound is characterized by several key features that dictate its chemical behavior and research applications. The "trans" configuration of the amino and carboxyl groups on the cyclohexane (B81311) ring creates a specific three-dimensional geometry. This stereochemistry is often critical for the biological activity of the final molecule, as it can mimic the conformation of natural peptides or other biomolecules, allowing for precise interactions with enzyme active sites or cellular receptors.
The cyclohexane ring itself imparts a degree of conformational rigidity, which can be advantageous in drug design. By restricting the flexibility of a molecule, researchers can often achieve higher binding affinity and selectivity for a specific biological target. Oligomers of cyclic-β-amino acids, for instance, exhibit high resistance to enzymatic degradation and have a strong tendency to form regular secondary structures, making them attractive for developing new biologically active substances. researchgate.net
The BOC protecting group is another crucial element. Its bulky nature can influence the stereochemical outcome of nearby reactions. Furthermore, the ability to selectively deprotect the amino group under mild acidic conditions is a cornerstone of its utility in solid-phase peptide synthesis (SPPS), a widely used technique for creating peptides and proteins in the lab. wikipedia.org
The use of BOC-protected amino acids revolutionized peptide synthesis, offering a more versatile and efficient alternative to earlier methods. rsc.org This advancement paved the way for the synthesis of more complex and therapeutically relevant peptides.
Initially, the focus was on its role in peptide synthesis. However, the applications of aminocyclohexanecarboxylic acid derivatives have expanded significantly. Researchers have utilized these scaffolds to create peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved drug-like properties, such as better stability and oral bioavailability.
Recent research has explored the use of such compounds in the development of a variety of therapeutic agents. For example, derivatives of aminocyclohexanecarboxylic acid have been investigated for their potential as enzyme inhibitors and receptor ligands. chemimpex.com The unique structural properties of these compounds also make them useful in the development of new materials, such as polymers with specific thermal and mechanical characteristics. chemimpex.com The ability to functionalize the cyclohexane ring further adds to the versatility of this chemical scaffold, allowing for the creation of diverse molecular libraries for drug screening.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,6R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPYBSDCOQXJAI-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC=CC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations Involving Boc 1,2 Trans Achec Oh
Stereocontrolled and Regioselective Synthesis Strategies
The precise control of stereochemistry and the selective functionalization of the cyclohexane (B81311) ring are paramount in harnessing the full potential of BOC-1,2-TRANS-ACHEC-OH and its derivatives.
Enantioselective Approaches for this compound Derivatives
The synthesis of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid is crucial for its application in creating helical β-peptides and other chiral molecules. researchgate.net Several methods have been developed to obtain specific enantiomers of this compound.
One common strategy is the chiral resolution of a racemic mixture of trans-2-aminocyclohexanecarboxylic acid. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as quinine. scielo.org.za Subsequent separation of these diastereomers and removal of the resolving agent yields the individual enantiomers. Another approach involves enzymatic resolution, where specific hydrolase enzymes selectively convert one stereoisomer of a racemic ester derivative into the desired enantiomerically enriched acid. acs.org
Asymmetric synthesis provides a more direct route to enantiopure derivatives. This can involve the diastereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester, followed by ring-closing metathesis to form the cyclic β-amino ester with high diastereomeric excess. reading.ac.uk Other methods include the asymmetric hydrogenation of anthranilic acid derivatives or the use of chiral auxiliaries to guide the stereochemical outcome of key reactions. scirp.orgscirp.orgacs.org For instance, enantiomerically pure quinazolinones can be reduced diastereoselectively and then hydrolyzed to afford the four possible enantiomers of cis- and trans-2-aminocyclohexanecarboxylic acid. scirp.orgscirp.org
Regioselective Functionalization and Derivatization
Regioselective functionalization allows for the introduction of various substituents at specific positions on the cyclohexane ring of this compound, leading to a diverse range of derivatives. The presence of the amino and carboxyl groups dictates the reactivity of the scaffold, but the other ring positions can be targeted for modification.
Methods for such functionalization often involve multi-step synthetic sequences starting from unsaturated precursors. For example, stereoselective epoxidation of a cyclohexene-carboxylic acid derivative, followed by regioselective opening of the resulting epoxide, can introduce hydroxyl groups at defined positions. researchgate.net This approach allows for the preparation of enantiomerically pure hydroxylated β-amino acids. u-szeged.hu The olefinic bond in cyclic β-amino acid precursors, often introduced via ring-closing metathesis, serves as a versatile handle for further functionalization to create novel substituted derivatives. researchgate.net
Strategic Utilization of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, prized for its stability and specific cleavage conditions. total-synthesis.comjk-sci.com
Mechanistic Understanding of Boc Protection and Deprotection in Complex Syntheses
Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium hydroxide (B78521). total-synthesis.comnumberanalytics.com The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. numberanalytics.com The resulting intermediate collapses, releasing carbon dioxide and a tert-butoxide anion, to form the stable carbamate (B1207046). jk-sci.com
Deprotection: The key feature of the Boc group is its lability under acidic conditions. total-synthesis.com It is commonly removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). jk-sci.comwikipedia.org The mechanism begins with the protonation of the carbamate's carbonyl oxygen. commonorganicchemistry.com This is followed by the cleavage of the tert-butyl-oxygen bond to form the stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.com This carbamic acid is unstable and readily decarboxylates (loses CO₂) to release the free amine. wikipedia.orgcommonorganicchemistry.com The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction. jk-sci.com
| Process | Common Reagents | Key Mechanistic Steps |
|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, NaOH) | 1. Nucleophilic attack of amine on Boc₂O. 2. Formation of a stable N-Boc carbamate. |
| Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 1. Protonation of the carbamate oxygen. 2. Formation of a carbamic acid and a tert-butyl cation. 3. Decarboxylation to yield the free amine. |
Orthogonal Protection Strategies in Multi-Step Organic Synthesis
In the synthesis of complex molecules like peptides or peptidomimetics, multiple functional groups must be protected and deprotected selectively. fiveable.me Orthogonal protection strategies are essential, employing protecting groups that can be removed under different conditions without affecting others. fiveable.meiris-biotech.de
The acid-labile Boc group is a cornerstone of such strategies. total-synthesis.com It is orthogonal to several other widely used protecting groups, allowing for precise, stepwise manipulations. For instance, in peptide synthesis, the Boc group (removed by acid) is orthogonal to the Fmoc (9-fluorenylmethoxycarbonyl) group, which is removed by a base like piperidine. total-synthesis.comiris-biotech.de It is also orthogonal to the Cbz (benzyloxycarbonyl) group, which is cleaved by catalytic hydrogenation, and the Alloc (allyloxycarbonyl) group, removed via palladium catalysis. total-synthesis.comfiveable.me
When using this compound in a multi-step synthesis, the carboxylic acid is often protected as an ester (e.g., a benzyl (B1604629) ester, OBn). This Boc/Bn combination is considered "quasi-orthogonal" because while both are acid-sensitive, their cleavage requires different acid strengths, allowing for selective removal. biosynth.com
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Fmoc, Cbz, Alloc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Cbz, Alloc |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂/Pd) | Boc, Fmoc |
| Allyloxycarbonyl | Alloc | Pd(0) Catalysis | Boc, Fmoc, Cbz |
Applications in Solid-Phase Synthesis and Combinatorial Chemistry
This compound and related cyclic β-amino acids are valuable building blocks in solid-phase peptide synthesis (SPPS) and the generation of combinatorial libraries. chemicalbook.comchemimpex.com The rigid cyclohexane scaffold introduces conformational constraints into peptide chains, forcing them to adopt specific secondary structures, such as helices. wisc.edu This property is highly desirable for creating peptidomimetics with enhanced biological activity and proteolytic stability. rsc.org
In SPPS, Boc-protected amino acids are sequentially coupled to a growing chain anchored to a solid support. biosynth.comwisc.edu The use of Boc chemistry in the solid-phase synthesis of oligomers containing trans-ACHC has been shown to be robust. researchgate.net The development of large, natural product-like combinatorial libraries of macrocyclic peptides is crucial for discovering therapeutics against challenging cellular targets. nih.govacs.org Incorporating building blocks like this compound into these libraries allows for the creation of vast collections of structurally diverse molecules. researchgate.netnih.gov These libraries can then be screened for specific biological activities, accelerating the discovery of new drug candidates. rsc.org The ability to use non-natural building blocks, including β-amino acids, in these high-throughput methods opens up new avenues for exploring the chemical space of bioactive peptides and foldamers. researchgate.netnih.gov
Integration within Solid-Phase Peptide Synthesis (SPPS) Protocols
This compound, with its tert-butyloxycarbonyl (Boc) protecting group, is a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the efficient creation of complex peptides. chemimpex.commyskinrecipes.com The Boc group provides temporary protection for the α-amino group of the amino acid, preventing unwanted side reactions during the formation of peptide bonds. myskinrecipes.comslideshare.net This protection strategy, known as Boc/Bzl chemistry, relies on the acid-labile nature of the Boc group, which can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the sequential addition of the next amino acid in the peptide chain. slideshare.netchempep.compeptide.com
The general workflow of SPPS incorporating a Boc-protected amino acid like this compound involves several key steps:
Resin Attachment: The first amino acid, with its α-amino group protected by Boc, is attached to an insoluble solid support, often a Merrifield or PAM resin. chempep.compeptide.com
Deprotection: The Boc group is removed by treatment with an acid, such as 50% TFA in dichloromethane (DCM), exposing the free amine. chempep.compeptide.com
Neutralization: Following deprotection, the resulting TFA salt of the amine must be neutralized to the free amine before the next coupling step can occur. peptide.comnih.gov In situ neutralization protocols have been developed to streamline this process and improve the efficiency of synthesizing long or difficult peptide sequences. nih.govcsic.es
Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the resin-bound amino acid. slideshare.netpeptide.com
Repetition: This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled. csic.es
Cleavage: Finally, the completed peptide is cleaved from the resin support, and any permanent side-chain protecting groups are removed, typically using strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). chempep.com
The use of Boc-chemistry in SPPS offers several advantages, including robust and efficient protocols that have been refined over decades. nih.govnih.gov It has been successfully employed in the chemical synthesis of proteins, demonstrating its capability for producing complex biomolecules. nih.gov While the alternative Fmoc/tBu strategy is often preferred for routine synthesis due to its milder deprotection conditions, Boc-based SPPS remains a crucial technique, particularly for the synthesis of long or challenging peptides where aggregation can be an issue. csic.esiris-biotech.de
Development of Polymer-Bound Linkers for this compound Building Blocks
The success of solid-phase peptide synthesis (SPPS) is intrinsically linked to the properties of the solid support and the linker that attaches the growing peptide chain to it. For the incorporation of specialized building blocks like this compound, the development of suitable polymer-bound linkers is critical. These linkers must be stable throughout the synthesis cycles but allow for the efficient cleavage of the final peptide under specific conditions. csic.es
In the context of Boc-based SPPS, linkers are designed to be cleaved by strong acids, compatible with the final deprotection step. chempep.com The choice of linker can also influence the C-terminal functionality of the resulting peptide. For instance, different linkers can be employed to yield a C-terminal acid, amide, or other modified groups. peptide.com
The development of novel linkers aims to enhance the versatility and efficiency of SPPS. For example, photosensitive linkers have been developed that can be cleaved under specific UV irradiation, offering an orthogonal cleavage strategy that can be advantageous in the synthesis of complex or modified peptides. researchgate.net While not specifically documented for this compound, the principles of linker design are broadly applicable.
The table below summarizes common resins and linkers used in Boc-SPPS, which would be suitable for the attachment of this compound.
| Resin/Linker | Description | Final Cleavage Conditions | C-Terminal Functionality |
| Merrifield Resin | Chloromethylated polystyrene resin, the classical support for Boc-SPPS. chempep.com | Strong acid (e.g., HF) | Acid |
| PAM Resin | Phenylacetamidomethyl resin, offers increased acid stability of the peptide-resin linkage compared to Merrifield resin. chempep.com | Strong acid (e.g., HF) | Acid |
| Oxime Resin | Allows for the synthesis of peptide amides and other C-terminally modified peptides through nucleophilic displacement. peptide.com | Nucleophilic displacement followed by acid treatment | Amide, Esters, etc. |
| HMBA-MBHA Resin | Although primarily used in Fmoc synthesis, its principles can be adapted. It allows for cleavage under milder acidic conditions to yield peptide amides. peptide.com | TFA-based cleavage | Amide |
The selection of the appropriate polymer-bound linker is a critical parameter in planning the synthesis of a peptide containing this compound, as it dictates the final cleavage strategy and the nature of the peptide's C-terminus.
Enzyme-Catalyzed and Bio-Inspired Synthetic Routes
Chemo- and Stereoselective Biocatalytic Functionalization
The application of enzymes in organic synthesis offers significant advantages in terms of selectivity, allowing for reactions to occur at specific functional groups and with precise stereochemical control. chemimpex.com While direct chemo- and stereoselective biocatalytic functionalization of this compound itself is not extensively documented, the principles of biocatalysis are highly relevant to the synthesis and modification of such complex molecules.
Enzymes, such as oxidoreductases and transferases, can be employed to introduce or modify functional groups with high precision, often under mild reaction conditions. researchgate.net For instance, the selective reduction of a keto group to a hydroxyl group or the stereoselective introduction of a methyl group are transformations where enzymes excel. researchgate.netresearchgate.net This level of control is particularly valuable in the synthesis of pharmaceutical intermediates and other fine chemicals where specific stereoisomers are required for biological activity. chemimpex.com
The use of biocatalysts can circumvent the need for complex protection and deprotection steps often required in traditional chemical synthesis, leading to more efficient and environmentally friendly processes. researchgate.net Screening methods, sometimes assisted by biomacromolecules, can be used to discover new reactions and optimize catalysts for specific transformations. nih.gov
Divergent Synthesis of this compound Analogues
Divergent synthesis is a powerful strategy in medicinal chemistry that allows for the creation of a library of structurally related compounds from a common intermediate. researchgate.netoup.com This approach is highly valuable for exploring structure-activity relationships and identifying lead compounds with improved biological properties. Starting from a core scaffold, different functional groups and structural motifs can be introduced in a stepwise manner to generate a diverse set of analogues. researchgate.net
While specific divergent syntheses starting directly from this compound are not detailed in the provided context, the concept is applicable to the synthesis of its analogues. A common intermediate, potentially derived from or leading to this compound, could be subjected to various chemical transformations to produce a range of related molecules. researchgate.netbeilstein-journals.org
For example, a common intermediate could undergo different cyclization reactions, functional group interconversions, or cross-coupling reactions to yield a variety of final products. researchgate.netarabjchem.org This strategy has been successfully applied to the synthesis of various natural product analogues, demonstrating its utility in generating molecular diversity. researchgate.netoup.com The synthesis of aza-sugar analogues, which are structurally related to carbohydrates, also often employs divergent strategies to access different stereoisomers and substitution patterns. acs.org
The table below illustrates a hypothetical divergent synthesis scheme for generating analogues from a common intermediate related to this compound.
| Common Intermediate | Reaction Type | Resulting Analogue Class |
| Keto-aldehyde | Reductive amination | Piperidine derivatives |
| Keto-aldehyde | Wittig reaction | Alkenyl derivatives |
| Keto-aldehyde | Aldol condensation | Hydroxylated derivatives |
| Unsaturated ester | Michael addition | Functionalized cyclohexanes |
This approach highlights the potential for creating a diverse library of compounds for biological screening, starting from a single, well-defined chemical entity.
Exploration of Novel Reaction Pathways and Building Block Synthesis
Electrocarboxylation and Carbon-Sulfur Bond Cleavage Reactions
The exploration of novel reaction pathways is crucial for the development of efficient and sustainable methods for synthesizing valuable chemical compounds. Electrocarboxylation and carbon-sulfur bond cleavage are two such areas of research that offer promising alternatives to traditional synthetic methods. beilstein-journals.orgnih.gov
Electrocarboxylation is an electrochemical process that involves the fixation of carbon dioxide into organic molecules. beilstein-journals.org This reaction is of significant interest as it utilizes a renewable and abundant C1 source (CO2) to create carboxylic acids. The general mechanism often involves the electrochemical reduction of an organic substrate to form a reactive intermediate, which then reacts with CO2. This method has been applied to various substrates, including olefins, alkynes, and organic halides. beilstein-journals.org While not specifically reported for this compound, the principles of electrocarboxylation could potentially be applied to precursors to introduce the carboxylic acid functionality in a sustainable manner.
Carbon-sulfur (C-S) bond cleavage reactions, often mediated by transition metals, have emerged as a powerful tool in organic synthesis. nih.govrsc.orgrsc.org These reactions allow for the transformation of organosulfur compounds, which are readily available, into a variety of other functional groups. The activation and cleavage of C-S bonds can be challenging, but significant progress has been made in developing catalytic systems for this purpose. nih.gov This methodology is particularly relevant in the context of desulfurative carboxylation, where a C-S bond is cleaved and a carboxyl group is introduced using CO2. researchgate.net This approach provides a novel route to carboxylic acids from organosulfur precursors.
The table below summarizes key aspects of these novel reaction pathways.
| Reaction Pathway | Key Features | Potential Application |
| Electrocarboxylation | Utilizes CO2 as a C1 source; electrochemical method. beilstein-journals.org | Synthesis of carboxylic acid-containing building blocks. |
| C-S Bond Cleavage | Transition-metal mediated; enables functional group transformation. nih.govrsc.org | Synthesis of complex molecules from organosulfur precursors. |
| Desulfurative Carboxylation | Combines C-S bond cleavage with CO2 fixation. researchgate.net | A novel route to carboxylic acids. |
The exploration of such innovative synthetic strategies holds the potential to significantly impact the synthesis of complex molecules like this compound and its analogues, offering more efficient, sustainable, and versatile routes to these valuable compounds.
Synthesis of Heterocyclic Amino Acid-like Building Blocks Incorporating Cycloaminyl Moieties
The compound this compound, a protected form of a cyclic amino acid, serves as a valuable starting material in the synthesis of more complex molecular structures. Specifically, it is a precursor for creating heterocyclic amino acid-like building blocks that feature cycloaminyl moieties. These building blocks are of significant interest in medicinal chemistry and drug discovery. beilstein-journals.orgsigmaaldrich.com A well-established and efficient method for this transformation involves a multi-step synthesis that results in the formation of 1,2-oxazole derivatives. beilstein-journals.orgnih.gov
The general synthetic pathway commences with an N-Boc-protected cyclic amino acid, such as this compound. This initial compound undergoes a series of reactions to yield a substituted 1,2-oxazole, a class of heterocyclic compounds known for their presence in biologically active molecules. nih.govrsc.org
The synthetic sequence is initiated by the conversion of the N-Boc-protected cyclic amino acid into a β-keto ester. This intermediate is then reacted with N,N-dimethylformamide dimethylacetal to produce a cycloaminyl β-enamino ketoester. beilstein-journals.orgnih.gov The final step in this sequence is the reaction of the β-enamino ketoester with hydroxylamine (B1172632) hydrochloride. This reaction leads to the formation of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. beilstein-journals.orgnih.govresearchgate.net The structural integrity of these final products is typically confirmed through various analytical techniques, including chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N), High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray diffraction. nih.gov
This synthetic approach is versatile and has been successfully applied to a range of N-Boc-protected cyclic amino acids with varying ring sizes, including those based on azetidine, pyrrolidine, and piperidine. The resulting heterocyclic amino acid-like building blocks are valuable for creating diverse chemical libraries for drug discovery programs. beilstein-journals.org
Research Findings on the Synthesis of 1,2-Oxazole Derivatives
The following table summarizes the results from the synthesis of various methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, demonstrating the applicability of the methodology to different cycloaminyl precursors.
| Starting N-Boc-Cyclic Amino Acid | Resulting β-Enamino Ketoester Intermediate | Final 1,2-Oxazole Product |
| N-Boc-azetidine-2-carboxylic acid | Methyl 2-(N-Boc-azetidin-2-yl)-3-(dimethylamino)acrylate | Methyl 5-(N-Boc-azetidin-2-yl)-1,2-oxazole-4-carboxylate |
| N-Boc-pyrrolidine-2-carboxylic acid | Methyl 2-(N-Boc-pyrrolidin-2-yl)-3-(dimethylamino)acrylate | Methyl 5-(N-Boc-pyrrolidin-2-yl)-1,2-oxazole-4-carboxylate |
| N-Boc-piperidine-2-carboxylic acid | Methyl 2-(N-Boc-piperidin-2-yl)-3-(dimethylamino)acrylate | Methyl 5-(N-Boc-piperidin-2-yl)-1,2-oxazole-4-carboxylate |
In Depth Structural and Conformational Analysis of Boc 1,2 Trans Achec Oh and Its Derivatives
Elucidation of Bicyclic and Chiral Structure
BOC-1,2-TRANS-ACHEC-OH possesses a bicyclic structure due to the cyclohexane (B81311) ring, and its chirality arises from the two stereocenters on the cyclohexane ring where the amino and carboxyl groups are attached. The "trans" configuration of these substituents is a crucial feature that dictates the molecule's three-dimensional shape and its interactions with biological targets.
Significance of trans-Stereochemistry in Molecular Recognition and Design
The trans-stereochemistry of this compound imparts a well-defined and rigid spatial arrangement of its functional groups. This pre-organization is highly advantageous in molecular recognition, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. researchgate.net In drug design, chirality is a critical factor as enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties. solubilityofthings.comnih.govpatsnap.comresearchgate.net The specific three-dimensional arrangement of atoms in a molecule, dictated by its stereochemistry, is fundamental to its interaction with biological targets like proteins and enzymes. patsnap.com
The rigid geometry of trans-1,2-disubstituted cyclohexanes enables predictable coordination with molecular targets. This is in contrast to more flexible molecules that can adopt multiple conformations, some of which may be inactive or lead to off-target effects. The well-defined orientation of the amino and carboxyl groups in the trans configuration allows for specific and optimized interactions with receptor binding sites, enhancing the potency and selectivity of a drug candidate. patsnap.com The United States Food and Drug Administration (FDA) has established guidelines that require the determination of the absolute stereochemistry of chiral compounds early in the drug development process to ensure the validity of subsequent analyses. nih.govresearchgate.net
Analysis of Conformational Restriction and Rigidity
The cyclohexane ring in this compound exists predominantly in a chair conformation, which is the most stable arrangement. The trans-diaxial and trans-diequatorial are the two possible chair conformations. The bulky BOC-protected amino group and the carboxylic acid group will preferentially occupy the equatorial positions to minimize steric hindrance, leading to a more stable conformation. This conformational restriction, or rigidity, is a key attribute that medicinal chemists exploit in drug design. researchgate.net
By incorporating rigid scaffolds like the trans-1,2-disubstituted cyclohexane ring into a drug molecule, the number of accessible conformations is significantly reduced. nih.govlifechemicals.com This pre-organization of the molecule into a bioactive conformation can lead to an increase in binding affinity for its target. nih.gov Libraries of conformationally restricted and rigid amino acids are valuable tools for creating peptide models and peptidomimetics. researchgate.net The rigidity of these structures helps to maintain the desired three-dimensional arrangement of pharmacophoric groups, which is essential for potent and selective biological activity.
Advanced Spectroscopic and Analytical Characterization Techniques
A variety of advanced spectroscopic and analytical techniques are employed to confirm the structure, stereochemistry, and purity of this compound and its derivatives.
Application of Advanced Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. kbdna.com For this compound, ¹H NMR and ¹³C NMR spectroscopy can confirm the presence of the BOC protecting group, the cyclohexane ring, and the amino and carboxyl functionalities. researchgate.net Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons in the molecule. The coupling constants between the protons on the cyclohexane ring can provide definitive evidence for the trans-stereochemistry.
X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. kbdna.comnih.gov By analyzing the diffraction pattern of a single crystal, the precise arrangement of atoms and the conformation of the cyclohexane ring can be determined.
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are particularly useful for studying chiral molecules in solution. nih.gov These methods measure the differential absorption of left and right circularly polarized light and can provide information about the absolute configuration and conformation of the molecule. nih.govrsc.org
Differentiation and Characterization of Positional and Stereoisomers
The synthesis of this compound can potentially lead to the formation of positional isomers (e.g., 1,3- or 1,4-disubstituted) and stereoisomers (the cis-isomer). Distinguishing between these isomers is crucial for ensuring the purity and desired biological activity of the final compound.
Mass spectrometry-based methods, such as the kinetic method using trimeric metal-bound complexes, have been shown to be effective in differentiating diastereomers of cyclic β-amino acids. core.ac.uk This technique can distinguish between cis and trans isomers based on their different dissociation kinetics.
Chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC), are widely used for separating and quantifying enantiomers and diastereomers. aimspress.com By using a chiral stationary phase, the different isomers can be resolved based on their differential interactions with the chiral selector.
Nanopore-based sensing is an emerging technique that has demonstrated the ability to identify single amino acid positional and chiral isomers within peptides. nih.govacs.org This method relies on the distinct ionic current fluctuations generated as the isomers translocate through an electrostatically asymmetric nanopore. nih.gov
Table 1: Spectroscopic and Analytical Data for this compound
| Technique | Observed Data/Information Provided | Reference |
| ¹H NMR | Chemical shifts and coupling constants confirming the presence of the BOC group, cyclohexane ring protons, and the relative stereochemistry of the substituents. | researchgate.net |
| ¹³C NMR | Chemical shifts for all carbon atoms in the molecule, confirming the carbon framework. | nih.gov |
| Mass Spectrometry | Molecular weight determination and fragmentation pattern consistent with the expected structure. | core.ac.uk |
| X-ray Crystallography | Unambiguous determination of the solid-state conformation and absolute stereochemistry. | acs.org |
| Chiral HPLC | Separation of enantiomers and diastereomers, allowing for the determination of enantiomeric and diastereomeric purity. | aimspress.com |
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling are indispensable tools for gaining deeper insights into the structural and conformational properties of molecules like this compound. nih.govethernet.edu.et These methods complement experimental data and can predict molecular properties, energies, and interactions.
Quantum mechanics (QM) methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be used to calculate the energies of different conformations of the molecule with high accuracy. nih.govmdpi.com These calculations can help to identify the most stable conformer and to understand the energetic barriers between different conformations. QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can be employed to study the behavior of the molecule in a biological environment, such as the active site of an enzyme. mdpi.comrsc.org
Molecular mechanics (MM) force fields are used for molecular dynamics (MD) simulations, which can provide information about the dynamic behavior of the molecule over time. nih.gov These simulations can reveal the flexibility of the molecule and the range of conformations it can adopt in solution. This information is valuable for understanding how the molecule might interact with a binding partner.
Table 2: Computationally Derived Properties of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Spectroscopic Properties |
| Trans-diequatorial | 0 (most stable) | C1-C2-C3-C4: ~55, H1-C1-C2-H2: ~180 | Calculated NMR chemical shifts and coupling constants that can be compared with experimental data. |
| Trans-diaxial | Higher in energy | C1-C2-C3-C4: ~55, H1-C1-C2-H2: ~60 | Predicted vibrational frequencies for comparison with IR and Raman spectra. |
Density Functional Theory (DFT) and Molecular Mechanics (MM) for Conformational Energy Landscapes
The conformational landscape of cyclic molecules like this compound is primarily governed by the steric and electronic interactions of its substituents. The cyclohexane ring typically adopts a chair conformation to minimize angular and torsional strain. For a trans-1,2-disubstituted cyclohexane, two principal chair conformations are possible through a ring-flip process: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial). libretexts.orgopenstax.org
Computational methods such as Density Functional Theory (DFT) and Molecular Mechanics (MM) are instrumental in determining the relative stabilities of these conformers. DFT, a quantum mechanical method, provides a highly accurate description of the electronic structure and energy of a molecule. nih.govnih.gov Molecular mechanics, on the other hand, employs classical physics principles and parameterized force fields to calculate potential energy surfaces, offering a computationally less expensive approach suitable for exploring a wider range of conformations.
For trans-1,2-disubstituted cyclohexanes, the diequatorial conformation is generally found to be significantly more stable than the diaxial conformation. libretexts.orgopenstax.orgfiveable.me This preference is attributed to the avoidance of unfavorable 1,3-diaxial interactions, which are a form of steric strain that destabilizes the axial arrangement of substituents. openstax.orgfiveable.me In the case of this compound, both the tert-butoxycarbonyl (BOC) group and the hydroxyl (-OH) group are subject to these steric considerations.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), can precisely quantify the energy difference between the diequatorial and diaxial conformers. nih.govnih.gov These calculations would involve geometry optimization of both conformers to find their lowest energy structures, followed by a comparison of their single-point energies. The results of such analyses consistently show a significant energy penalty for the diaxial conformer.
The following interactive table summarizes the expected relative energies for the conformers of this compound based on principles from related disubstituted cyclohexanes.
| Conformer | Substituent Positions | Key Steric Interactions | Relative Energy (kcal/mol) | Predicted Population at 298 K |
| I (Diequatorial) | BOC: Equatorial, OH: Equatorial | Gauche interaction between substituents | 0 (Reference) | >99% |
| II (Diaxial) | BOC: Axial, OH: Axial | 1,3-diaxial interactions with axial hydrogens | Significantly Higher | <1% |
Note: The energy values are illustrative and represent the general principles of conformational analysis in trans-1,2-disubstituted cyclohexanes. Precise values for this compound would require specific DFT or MM calculations.
The conformational propensities are influenced by the specific nature of the substituents and the environment. nih.govnih.gov The bulky tert-butyl group within the BOC substituent would lead to particularly severe 1,3-diaxial interactions, strongly disfavoring the diaxial conformation.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT and MM calculations provide a static picture of the conformational energy landscape, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound in solution. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational transitions and the exploration of the free energy landscape over time. nih.govnih.gov
An MD simulation of this compound, typically in a solvent box to mimic solution conditions, would reveal the molecule predominantly residing in the low-energy diequatorial conformation. The simulation would also capture the dynamic fluctuations and vibrations of the molecule, including bond rotations and ring puckering.
Key insights from MD simulations would include:
Conformational Stability: The persistence of the diequatorial conformation throughout the simulation trajectory would underscore its stability.
Ring Inversion Dynamics: Although the energy barrier for the ring-flip to the diaxial conformer is high, MD simulations could, in principle, sample these rare events, providing information on the kinetics of this process. nih.gov
Solvent Effects: The explicit inclusion of solvent molecules in the simulation allows for the study of how interactions with the solvent (e.g., hydrogen bonding with the hydroxyl and BOC groups) influence conformational preferences.
Free Energy Landscapes: By analyzing the probability distribution of conformations sampled during the simulation, a free energy landscape can be constructed. researchgate.net This landscape would visually represent the low-energy basins corresponding to stable conformers and the energy barriers separating them. nih.govdoi.org
The following table outlines the typical parameters and expected outcomes of an MD simulation for this compound.
| Simulation Parameter | Typical Value/Setting | Rationale |
| Force Field | AMBER, CHARMM, or GROMOS | Parameterized to accurately model organic molecules. |
| Solvent Model | TIP3P or SPC/E water | To simulate an aqueous environment. |
| Simulation Time | Nanoseconds to Microseconds | To adequately sample conformational space. |
| Temperature | 298 K (25 °C) | To simulate room temperature conditions. |
| Pressure | 1 atm | To simulate standard atmospheric pressure. |
The results from MD simulations would complement the static picture from DFT and MM by providing a dynamic understanding of how this compound behaves in a more realistic, solution-phase environment.
Boc 1,2 Trans Achec Oh in Contemporary Medicinal Chemistry and Drug Discovery Research
Design and Synthesis of Novel Therapeutic Candidates
The synthesis of new pharmaceutical agents is a cornerstone of medicinal chemistry, and BOC-1,2-TRANS-ACHEC-OH serves as a crucial starting material in this endeavor. Its inherent structural features allow for the creation of complex molecules with precise three-dimensional arrangements, a key factor in their interaction with biological targets.
While the term "privileged scaffold" often refers to molecular frameworks that can bind to multiple, distinct biological targets, the utility of this compound can be seen as providing a foundational structure for the development of targeted therapeutic candidates. Its cyclohexane (B81311) ring introduces conformational rigidity, which can be advantageous in locking a molecule into a bioactive conformation, thereby enhancing its affinity and specificity for a particular receptor or enzyme. This approach is fundamental to rational drug design, where the goal is to create molecules with optimized interactions with their biological counterparts. The incorporation of this scaffold is a strategic choice for medicinal chemists aiming to improve the pharmacokinetic and pharmacodynamic properties of a potential drug molecule.
The structure of this compound allows for systematic modifications to fine-tune the efficacy and pharmacological profile of a lead compound. The Boc (tert-butyloxycarbonyl) protecting group on the amine is instrumental in peptide synthesis, enabling controlled, stepwise addition of other amino acids or chemical moieties. chemimpex.com Beyond this, the carboxylic acid group and the cyclohexane ring itself present opportunities for chemical derivatization.
Strategies for modulating the pharmacological profile of molecules containing the ACHEC scaffold include:
Stereochemical Control: The trans configuration of the amino and carboxyl groups on the cyclohexane ring is a key determinant of the resulting molecule's shape. The synthesis of analogs with the cis configuration or other stereoisomers allows for a thorough exploration of the structure-activity relationship (SAR) and the identification of the optimal geometry for biological activity.
Functional Group Modification: The carboxylic acid can be converted to a variety of functional groups, such as esters, amides, or alcohols, to alter the compound's polarity, solubility, and ability to form hydrogen bonds. These changes can significantly impact how the molecule is absorbed, distributed, metabolized, and excreted (ADME properties).
Ring Substitution: The cyclohexane ring can be substituted with various chemical groups to enhance binding affinity or to block metabolic pathways that might otherwise inactivate the drug.
These modifications allow for the creation of a library of related compounds, from which candidates with improved therapeutic potential can be identified.
Development of Peptidomimetics and Conformationally Constrained Amino Acid Derivatives
Peptides are crucial signaling molecules in the body, but their use as drugs is often hampered by poor stability and bioavailability. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome these limitations. This compound is a key player in the development of such molecules.
The rigid structure of the ACHEC core allows it to serve as a mimic for specific amino acid residues within a peptide sequence, such as proline. nih.gov By replacing a natural amino acid with this constrained analog, researchers can enforce a particular conformation that may be crucial for biological activity.
A notable example is the use of 2-aminocyclohexanecarboxylic acid (ACHC) in the design of analogs of endomorphin-2, a natural opioid peptide. nih.gov In one study, proline at position 2 was replaced with cis-ACHC to create a radiolabeled analog for studying the binding requirements of the μ-opioid receptor. nih.gov This substitution resulted in a high-affinity, selective, and enzymatically resistant ligand, demonstrating the utility of the ACHC scaffold in creating valuable biological probes. nih.gov
| Application | Natural Peptide/Residue Mimicked | Purpose | Reference |
| Cyclic Peptides | L-proline | To investigate structural properties | nih.gov |
| Endomorphin-2 Analog | Proline | To develop a stable radioligand for μ-opioid receptor binding studies | nih.gov |
One of the most significant applications of this compound is in the synthesis of β-peptides, which are polymers of β-amino acids. The un-Boc-protected core, trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), has been shown to be a potent inducer of a specific and stable helical secondary structure known as the 14-helix. researcher.lifewisc.edu This is a robust conformation characterized by a 14-membered hydrogen-bonded ring. researcher.life
Studies on oligomers of trans-ACHC have revealed that even short sequences can adopt this well-defined helical structure, both in the solid state and in solution. researcher.lifewisc.edu This predictable folding behavior is of great interest for the design of "foldamers," which are unnatural oligomers with well-defined three-dimensional structures. The stability of the 14-helix induced by trans-ACHC is a key attribute that can be harnessed to create peptidomimetics with enhanced resistance to enzymatic degradation. rsc.orgrsc.org
Furthermore, research has shown that the introduction of substituents, such as hydroxyl groups, onto the cyclohexane ring is compatible with the formation of the 14-helical structure. rsc.orgrsc.org This opens up possibilities for designing more complex and functional β-peptides with specific polar groups oriented in a controlled manner. rsc.orgrsc.org
| Oligomer | Observed Secondary Structure | Key Finding | Reference |
| Tetramer of trans-ACHC | 14-helix | Demonstrates helical conformation in the solid state. researcher.life | researcher.life |
| Hexamer of trans-ACHC | 14-helix | Crystal packing suggests potential for designing helical bundles. researcher.life | researcher.life |
| Peptides with trihydroxylated trans-ACHC | 14-helix | High degree of substitution is compatible with stable helical structure. rsc.orgrsc.org | rsc.orgrsc.org |
Engineering of Enzyme Inhibitors and Receptor Ligands
The principles of rational drug design often involve creating molecules that can fit precisely into the active site of an enzyme or the binding pocket of a receptor. The rigid scaffold provided by this compound is well-suited for this purpose, serving as a platform for the attachment of various functional groups that can interact with the target protein.
The constrained nature of the cyclohexane ring helps to reduce the entropic penalty upon binding, which can lead to higher binding affinities. Medicinal chemists can utilize this compound as a central fragment and build upon it to design potent and selective inhibitors and ligands. For instance, its derivatives can be incorporated into larger molecules designed to target G protein-coupled receptors (GPCRs) or enzymes like carbonic anhydrases. nih.gov The ability to introduce chirality and control the spatial orientation of substituents makes it a valuable tool in the synthesis of compounds aimed at a wide range of biological targets. chemimpex.com
Compound Names
| Abbreviation | Full Chemical Name |
| This compound | Boc-trans-2-aminocyclohexanecarboxylic acid |
| Boc | tert-butyloxycarbonyl |
| ACHC | 2-aminocyclohexanecarboxylic acid |
| trans-ACHC | trans-2-aminocyclohexanecarboxylic acid |
| cis-ACHC | cis-2-aminocyclohexanecarboxylic acid |
| GPCR | G protein-coupled receptor |
Rational Design of Selective Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors
The rational design of cholinesterase inhibitors is a critical strategy in the development of therapeutics for neurodegenerative diseases, particularly Alzheimer's disease. This approach involves designing molecules that can specifically fit into and block the active sites of Acetylcholinesterase (AChE) and/or Butyrylcholinesterase (BChE), preventing the breakdown of the neurotransmitter acetylcholine.
No specific studies detailing the use of this compound in the rational design of AChE or BChE inhibitors were identified in the available research. The aminocyclohexanecarboxylic acid scaffold is a rigid cyclic structure that can be used to orient functional groups in specific three-dimensional arrangements, a valuable characteristic in designing enzyme inhibitors. However, its direct application for cholinesterase inhibition has not been documented.
Development of Agonists and Antagonists for Specific Biological Receptors
The development of agonists (which activate receptors) and antagonists (which block receptors) is fundamental to modern pharmacology. This compound, as a protected amino acid derivative, provides a constrained conformational scaffold. Such scaffolds are often employed in drug design to mimic the structure of endogenous ligands or to present functional groups in a precise orientation to interact with receptor binding pockets.
While there is no specific evidence of this compound being used to develop agonists or antagonists, the core aminocyclohexanecarboxylic acid structure is relevant in this context. For instance, stereoisomers of related compounds like 3-aminocyclohexanecarboxylic acid have been investigated for their binding affinities at GABA receptors, demonstrating that the cyclohexane ring system can serve as a basis for receptor-targeted agents. The trans configuration of this compound would serve to lock the amino and carboxyl functionalities into a specific spatial relationship, which is a key principle in designing molecules with high receptor specificity.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Investigations
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to understand how the chemical structure of a compound influences its biological activity. QSAR models correlate physicochemical properties of molecules with their activities, helping to predict the efficacy of new compounds.
There are no published SAR or QSAR investigations that specifically focus on this compound. Such studies are typically performed on a series of related compounds (analogs) that have confirmed biological activity. Since the primary role of this compound appears to be that of a synthetic intermediate, it is plausible that SAR and QSAR studies have been conducted on the final, more complex molecules derived from it, but these would not be studies of the compound itself.
Elucidating Key Structural Determinants Governing Biological Activity
This process involves identifying the specific features of a molecule, such as functional groups and stereochemistry, that are essential for its interaction with a biological target. For compounds based on a cyclohexane scaffold, key determinants often include the cis/trans relationship of substituents, the adoption of chair or boat conformations, and the equatorial or axial positioning of functional groups, as these factors dictate the molecule's shape and how it can interact with a target protein.
For this compound, the key structural determinants are inherently its trans-1,2-disubstituted cyclohexane core, the protected amine (BOC group), and the carboxylic acid. The trans configuration fixes the relative orientation of the amino and carboxyl groups, which would be a critical factor in any potential biological activity. However, without data on its biological targets, further elucidation is not possible.
Integration into Fragment-Based Drug Discovery and Lead Optimization Programs
Fragment-Based Drug Discovery (FBDD) is an approach where small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Promising fragments are then grown, linked, or merged to produce a more potent lead compound.
This compound, with a molecular weight of approximately 243.31 g/mol , fits the profile of a molecular fragment. Its rigid cyclohexane core could serve as an anchor to occupy a specific pocket in a protein's binding site, with the carboxylic acid and protected amine acting as vectors for chemical elaboration (fragment growing). While this represents a chemically logical application for the compound, no specific examples of its use in an FBDD program were found in the reviewed literature.
Research in Bioconjugation and Advanced Drug Delivery Systems
Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined properties. This is often used in drug delivery to target a therapeutic agent to a specific site in the body.
Mechanistic Insights into Biological and Chemical Processes Mediated by Boc 1,2 Trans Achec Oh
Elucidation of Reaction Mechanisms in BOC-1,2-TRANS-ACHEC-OH Synthesis and Derivatization
The synthesis of this compound is a multi-step process that requires precise control over functional group reactivity and stereochemistry. Understanding the mechanisms of these transformations is crucial for the efficient and selective production of this and related compounds.
The synthesis of this compound involves the manipulation of two key functional groups: an amino group and a carboxylic acid. The selective protection of the amino group is a critical step, for which the tert-butyloxycarbonyl (Boc) group is commonly employed. The introduction of the Boc protecting group is typically achieved through the reaction of the free amino group of 1,2-trans-aminocyclohexanecarboxylic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O).
The mechanism of this reaction involves the nucleophilic attack of the nitrogen atom of the amino group on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.comcommonorganicchemistry.com This is followed by the departure of a tert-butyl carbonate anion, which then acts as a base to deprotonate the newly acylated nitrogen. The resulting tert-butyl bicarbonate is unstable and decomposes into carbon dioxide and tert-butanol. commonorganicchemistry.com The use of a base such as triethylamine (B128534) or sodium hydroxide (B78521) can facilitate the deprotonation step. commonorganicchemistry.comtotal-synthesis.com The Boc group is favored in peptide synthesis due to its stability under a variety of conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA). wikipedia.org This orthogonality allows for the selective deprotection of the amino group without affecting other acid-labile protecting groups that may be present in a larger molecule. total-synthesis.com
The carboxylic acid group can also be selectively manipulated, for instance, by conversion to an ester for subsequent coupling reactions. These selective protection and deprotection strategies are fundamental to the use of this compound as a building block in the synthesis of more complex molecules like peptides and peptidomimetics. peptide.com
Table 1: Common Protecting Groups in Peptide Synthesis and Their Cleavage Conditions
| Protecting Group | Abbreviation | Cleavage Condition |
| tert-Butyloxycarbonyl | Boc | Mild Acid (e.g., TFA) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation |
This table illustrates the orthogonality of common amino-protecting groups, a key concept in the selective functional group manipulation during the synthesis of molecules containing this compound.
The "trans" configuration of the amino and carboxyl groups on the cyclohexane (B81311) ring is a defining feature of this compound. Achieving this specific stereochemistry requires stereoselective synthetic methods. The synthesis of 1,2-disubstituted cyclohexanes with controlled stereochemistry can be approached in several ways, including Diels-Alder reactions, catalytic hydrogenation of aromatic precursors, and ring-closing metathesis. thieme-connect.comacs.org
For instance, a common strategy for synthesizing trans-2-aminocyclohexanecarboxylic acid involves the stereoselective reduction of an enamine derived from a β-keto ester. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reaction, favoring the formation of the trans isomer. Subsequent hydrolysis of the ester and protection of the amino group yields the desired product. Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. nih.gov The rigidity of the cyclohexane ring helps to lock in the desired stereochemistry once it is established.
The control of stereochemistry is paramount as the spatial arrangement of the functional groups dictates the molecule's three-dimensional shape and, consequently, its biological activity and how it interacts with other molecules. wisc.edu
Mechanistic Probing of Biological Pathways and Molecular Interactions
The constrained conformation of this compound makes it an excellent probe for studying biological systems. By incorporating this synthetic amino acid into peptides or other bioactive molecules, researchers can gain insights into compound-target interactions and the mechanisms of biological pathways.
Derivatives of aminocyclohexanecarboxylic acid have been investigated as inhibitors of various enzymes, such as arginase. nih.gov The cyclohexane scaffold serves to orient the key functional groups (the amino and carboxyl groups) in a defined spatial arrangement, allowing for specific interactions with the active site of a target protein.
The binding of a molecule containing the this compound moiety to a biological target can be driven by a combination of forces, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The amino and carboxyl groups can participate in hydrogen bonds with amino acid residues in the binding pocket, while the cyclohexane ring can engage in hydrophobic interactions. Molecular docking studies can be employed to predict the binding mode of these compounds and identify key interactions. nih.gov The defined stereochemistry of the trans isomer ensures a specific presentation of these interacting groups, which can lead to higher affinity and selectivity for the target.
This compound can be used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides. mdpi.comdtu.dk The cyclohexane ring imposes a rigid constraint on the peptide backbone, forcing it to adopt a specific conformation. This can be advantageous in drug design, as it can lead to increased metabolic stability and improved oral bioavailability compared to natural peptides.
By mimicking the spatial arrangement of the side chains of natural amino acids, molecules containing this compound can bind to the same receptors or enzymes as their natural counterparts. For example, by positioning appropriate functional groups on the cyclohexane ring, it is possible to mimic the presentation of side chains in a β-turn or a helical segment of a peptide. This allows for the systematic probing of the structural requirements for binding and activity. The study of peptides containing aminocyclohexane carboxylic acid has provided insights into the formation of unnatural helical secondary structures. wisc.edu
Conformational Dynamics and Their Impact on Biological Function
The biological activity of this compound and its derivatives is intrinsically linked to the conformational preferences of the cyclohexane ring. Cyclohexane exists predominantly in a chair conformation, which minimizes both angle strain and torsional strain. In a 1,2-trans-disubstituted cyclohexane, the two substituents can be either in a diaxial or a diequatorial arrangement.
For this compound, the chair conformation where both the Boc-amino group and the carboxylic acid group are in equatorial positions is significantly more stable. openstax.orgscribd.comlibretexts.org This is because placing bulky substituents in axial positions leads to unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. libretexts.org The energy difference between the diequatorial and diaxial conformers is substantial, meaning that the molecule will exist almost exclusively in the diequatorial conformation.
This conformational rigidity is a key feature that influences biological activity. It pre-organizes the molecule into a specific three-dimensional shape, which can reduce the entropic penalty of binding to a biological target. By locking the amino and carboxyl groups into a defined spatial relationship, the cyclohexane scaffold ensures a consistent presentation of these key interacting groups to a receptor or enzyme active site. This can lead to enhanced binding affinity and specificity. The conformational preferences of aminocyclohexanecarboxylic acid-containing peptides have been shown to influence their antimicrobial activity. nih.gov
Table 2: Relative Energies of Chair Conformations for trans-1,2-Disubstituted Cyclohexanes
| Conformation | Substituent Positions | Relative Stability | Key Steric Interactions |
| A | Diequatorial | Most Stable | Gauche interaction between substituents |
| B | Diaxial | Least Stable | 1,3-Diaxial interactions with axial hydrogens |
This table summarizes the conformational preferences of trans-1,2-disubstituted cyclohexanes, which are directly applicable to understanding the structure and function of this compound.
Cis-Trans Isomerization of Amide Bonds and its Functional Consequences
The peptide bond, which links amino acids in a protein chain, is a rigid, planar structure due to the partial double bond character of the C-N bond. This rigidity, however, allows for two possible conformations: trans and cis. In the trans conformation, the Cα atoms of adjacent amino acids are on opposite sides of the peptide bond, which is energetically more favorable due to reduced steric hindrance. nih.gov Consequently, the vast majority of peptide bonds in proteins are in the trans configuration.
The cis conformation, where the Cα atoms are on the same side, is sterically hindered and thus less common, with an occurrence of about 0.03-0.05% for non-proline residues. nih.gov The energy barrier for rotation between the trans and cis isomers is significant, making this isomerization a slow process that can be a rate-limiting step in protein folding and function.
The incorporation of cyclic amino acids, such as the 1,2-trans-aminocyclohexanecarboxylic acid (ACHC) core of this compound, can influence the local peptide bond geometry. The rigid ring structure can impose specific dihedral angle constraints on the peptide backbone, potentially altering the energetic landscape of cis-trans isomerization. While specific data for this compound is not available, studies on other cyclic structures have shown that conformational constraints can either favor or disfavor the cis isomer depending on the ring size and substitution pattern. amphoteros.com
The functional consequences of cis-trans isomerization are profound, affecting protein folding, stability, and biological activity. The presence of a cis bond can introduce a sharp turn or kink in the peptide backbone, which can be critical for the formation of specific secondary structures or for creating binding pockets for other molecules.
| Property | General Peptide Bonds | Peptide Bonds with Cyclic Residues (Hypothetical for ACHEC) |
| Predominant Isomer | Trans | Trans |
| Cis Isomer Population | ~0.03-0.05% (non-proline) | Potentially altered due to steric constraints of the ring |
| Isomerization Rate | Slow, can be rate-limiting | May be influenced by the rigidity of the cyclic structure |
| Functional Impact | Protein folding, stability, enzyme activity | Local conformation, receptor binding, proteolytic stability |
Role of Conformational Rigidity in Modulating Protein/Peptide Structures
The introduction of conformationally rigid elements like the ACHEC ring into a peptide backbone is a common strategy in medicinal chemistry to design peptides with enhanced properties. semanticscholar.org The inherent flexibility of linear peptides often leads to poor receptor binding affinity and susceptibility to degradation by proteases. By introducing a rigid structure, the conformational freedom of the peptide is reduced.
This pre-organization of the peptide into a specific conformation can have several beneficial effects:
Enhanced Binding Affinity: By locking the peptide into a bioactive conformation that mimics its structure when bound to a receptor, the entropic penalty of binding is reduced, leading to higher affinity. semanticscholar.org
Increased Specificity: A more defined three-dimensional structure can lead to more specific interactions with the target receptor, reducing off-target effects.
Improved Proteolytic Stability: The rigid structure can prevent the peptide from adopting the extended conformation often required for recognition and cleavage by proteases.
The trans configuration of the amino and carboxyl groups on the cyclohexane ring of this compound would be expected to impart a well-defined and extended conformation to the local peptide backbone. This rigidity can be propagated along the peptide chain, influencing the formation of secondary structures such as β-sheets or specific turns. While detailed structural studies on peptides containing this compound are not available, research on other cyclic amino acids has demonstrated their utility in stabilizing specific secondary structures and enhancing biological activity. rsc.org
| Feature | Flexible Peptides | Peptides with Rigid Elements (e.g., ACHEC) |
| Conformational Entropy | High | Low |
| Receptor Binding | High entropic penalty, often lower affinity | Lower entropic penalty, potentially higher affinity |
| Proteolytic Stability | Generally low | Often enhanced |
| Secondary Structure | Multiple conformations in solution | Can induce and stabilize specific secondary structures |
Emerging Trends and Future Research Directions
Integration of Artificial Intelligence and Machine Learning in Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling rapid, data-driven design and property prediction. nih.gov For molecules like BOC-1,2-TRANS-ACHEC-OH, AI can accelerate the design of new derivatives with optimized characteristics. ML algorithms can be trained on large datasets of chemical structures and their corresponding properties to predict the biological activity, physicochemical properties, and synthetic accessibility of novel analogs before they are ever synthesized in a lab. aps.org
These computational tools are adept at identifying subtle structure-activity relationships (QSAR) and structure-property relationships (QSPR) that may not be apparent through traditional analysis. researchgate.net By representing compounds as "descriptors" or "features," ML models can construct predictive frameworks for properties ranging from cohesive energy to melting temperature. aps.org This predictive power allows researchers to virtually screen vast chemical spaces of potential derivatives of the aminocyclohexanecarboxylic acid core, prioritizing the most promising candidates for synthesis and testing.
Table 1: Potential Applications of AI/ML in the Development of this compound Analogs
| AI/ML Application | Description | Potential Impact on Research |
| Virtual Screening | Computationally docking millions of virtual compounds derived from the core scaffold against a biological target. | Rapidly identifies potential lead compounds with high binding affinity, reducing the time and cost of initial screening. |
| ADME/T Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new molecular designs. nih.gov | Helps to eliminate candidates with poor pharmacokinetic profiles early in the design phase, improving the success rate of drug development. |
| De Novo Drug Design | Using generative models to design entirely new molecules with desired pharmacological properties based on the this compound scaffold. | Creates novel chemical entities that may possess improved efficacy or unique mechanisms of action. |
| Reaction Prediction | Predicting the most efficient synthetic routes and reaction conditions for creating new derivatives. | Optimizes chemical synthesis, increasing yields and reducing the use of resources. |
Discovery of Novel Biological Targets and Therapeutic Areas
The rigid, alicyclic structure of the trans-2-aminocyclohexanecarboxylic acid core is a key feature for designing peptidomimetics and other bioactive molecules. Research into structurally related amidrazone derivatives containing a cyclohexanecarboxylic acid moiety has revealed a wide range of biological activities, including anti-inflammatory, antiproliferative, and antimicrobial effects. mdpi.com This suggests that compounds derived from this compound could be explored for a variety of therapeutic applications.
Future research will likely focus on identifying specific biological targets for these derivatives. By understanding the commonalities between diseases in areas like cardiovascular, renal, and metabolic health, researchers can design targeted therapies. astrazeneca.com The unique conformational constraints imposed by the cyclohexane (B81311) ring can lead to high selectivity for specific enzyme active sites or receptor binding pockets, potentially leading to more effective and safer drugs.
Table 2: Potential Therapeutic Areas and Biological Targets for this compound Derivatives
| Therapeutic Area | Potential Biological Target Class | Rationale |
| Oncology | Protein Kinases, Proteases | The rigid scaffold can be functionalized to create specific inhibitors that interfere with cancer cell signaling and proliferation. mdpi.com |
| Inflammatory Diseases | Cyclooxygenases (COX), Cytokine Receptors | Derivatives have shown potential to modulate inflammatory pathways and reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com |
| Infectious Diseases | Bacterial or Fungal Enzymes | The core structure can be used to design molecules that inhibit microbial growth, as demonstrated by activity against strains like S. aureus and Y. enterocolitica in related compounds. mdpi.com |
| Neurological Disorders | Acetylcholinesterase (AChE) | The scaffold could be incorporated into inhibitors targeting enzymes implicated in neurodegenerative diseases like Alzheimer's. mdpi.com |
Advancements in Sustainable and Green Synthesis Methodologies
The synthesis of protected amino acids is a cornerstone of pharmaceutical and chemical manufacturing. Traditionally, this involves processes that may use hazardous reagents or organic solvents. There is a strong imperative to develop greener, more sustainable methods for producing compounds like this compound. nih.gov Green chemistry focuses on minimizing waste, using less hazardous chemicals, and improving energy efficiency.
Recent advancements include catalyst-free N-tert-butoxycarbonylation of amines using di-tert-butyl dicarbonate (B1257347) in water-based systems. nih.govorganic-chemistry.org This approach avoids the need for organic solvents and catalysts, making the process more environmentally friendly and often simplifying product isolation. nih.gov Another green strategy involves the use of dimethyl carbonate (DMC) as both a reagent and a solvent, which is a more sustainable alternative to traditional methods. researchgate.net Applying these principles to the synthesis of this compound can significantly reduce the environmental footprint of its production.
Table 3: Comparison of Synthetic Methodologies for BOC-Protection
| Method | Reagents & Solvents | Environmental Impact | Key Advantages |
| Traditional Method | Di-tert-butyl dicarbonate, Organic Solvents (e.g., Dichloromethane), Base Catalyst | High use of volatile organic compounds (VOCs), potential for hazardous waste. | Well-established and widely used. |
| Green Aqueous Method | Di-tert-butyl dicarbonate, Water/Acetone mixture | Low VOC emissions, uses non-toxic and inexpensive water as the primary solvent. nih.gov | Catalyst-free, often results in high yields and easy product isolation. nih.govorganic-chemistry.org |
| Dimethyl Carbonate (DMC) Method | Dimethyl Carbonate (DMC) | DMC is a biodegradable and low-toxicity solvent and reagent. researchgate.net | Serves dual roles as reagent and solvent, potentially simplifying the reaction setup. researchgate.net |
Interdisciplinary Applications in Chemical Biology and Advanced Materials
The utility of this compound extends beyond traditional medicinal chemistry into the interdisciplinary fields of chemical biology and advanced materials.
In chemical biology , the compound serves as a building block for creating sophisticated molecular probes and peptidomimetics. These tools are used to study complex biological processes within living systems. The conformationally restricted cyclohexane ring is valuable for designing molecules that mimic or disrupt protein-protein interactions, offering a way to investigate cellular signaling pathways.
In advanced materials science , the rigid and well-defined structure of the cyclohexane ring can be incorporated into polymers to create materials with unique properties. chemimpex.com For instance, polymers containing this moiety may exhibit enhanced thermal stability, specific solubility characteristics, or biocompatibility, making them suitable for applications in medical devices, drug delivery systems, and tissue engineering. chemimpex.com
Development of High-Throughput Screening and Analytical Platforms
The discovery of new applications for derivatives of this compound relies on the ability to rapidly synthesize and test large numbers of compounds. High-throughput screening (HTS) enables researchers to perform millions of pharmacological or chemical tests in a short period, using automated and miniaturized assays. labinsights.nl Compound libraries built around the this compound scaffold can be screened against diverse biological targets to identify new lead compounds for drug discovery.
Alongside HTS, the development of advanced analytical platforms is crucial for the characterization and quality control of these chiral compounds. The presence of stereoisomers can have profound effects on biological activity. Modern analytical techniques are essential for separating and quantifying enantiomers with high sensitivity and accuracy.
Table 4: Advanced Analytical Platforms for Chiral Compound Analysis
| Analytical Technique | Principle | Application for this compound |
| Chiral High-Performance Liquid Chromatography (HPLC) | Utilizes a chiral stationary phase (CSP) to physically separate enantiomers based on their differential interactions with the column. sigmaaldrich.com | Allows for the direct separation and quantification of the enantiomers of the final product and its derivatives. sigmaaldrich.commdpi.com |
| Liquid Chromatography-Mass Spectrometry (LC/MS) | Combines the separation power of HPLC with the sensitive and selective detection of a mass spectrometer. fujifilm.com | Provides both separation and structural confirmation of chiral molecules, even at very low concentrations in complex biological samples. fujifilm.com |
| Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS) | Separates ions in the gas phase based on their size, shape, and charge. Chiral derivatization is used to create diastereomers that can be separated by ion mobility. nih.govacs.org | Offers a rapid and highly sensitive method for chiral analysis, capable of resolving complex mixtures of amino acid diastereomers within minutes. acs.org |
| Capillary Electrophoresis (CE) | Separates molecules in a capillary tube based on their electrophoretic mobility in an electric field, often with the aid of a chiral selector. mdpi.com | Provides an alternative high-resolution separation technique for chiral amino acids and their derivatives. mdpi.com |
Q & A
Q. What ethical standards apply to publishing synthetic and pharmacological data for this compound?
- Methodological Answer : Ensure compliance with:
- Chemical Safety : Document hazard protocols (e.g., fume hood use, waste disposal) per OSHA guidelines.
- Data Transparency : Disclose conflicts of interest and negative results. Use plagiarism detection software (e.g., iThenticate) for manuscripts.
- Animal Ethics : Obtain IACUC approval for in vivo studies, specifying humane endpoints and analgesia protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
